molecular formula C8H7BrN4 B138501 5-(4-Bromo-benzyl)-2H-tetrazole CAS No. 127152-64-1

5-(4-Bromo-benzyl)-2H-tetrazole

Cat. No. B138501
M. Wt: 239.07 g/mol
InChI Key: WGIDQYGUQAPOOX-UHFFFAOYSA-N
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Patent
US07393868B2

Procedure details

Stir a mixture of SiCl4 (1.7 g, 10 mmol, 2 eq.) and NaN3 (1.95 g, 30 mmol, 6 eq.) in 50 mL of acetonitrile for 2 hours. Add 1.07 g of 2-(4-bromophenyl) acetamide (5 mmol, 1 eq.) and heat to 85° C. for 5 hour. Cool to room temperature and filter off the solid wash the solid with EtOAc. Wash the ester layer with water, saturated aq. sodium chloride, dry over MgSO4 and evaporate the solvent to afford 900 mg title compound (80%). MS (m/e): 237.0.
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[Si](Cl)(Cl)(Cl)Cl.[N-:6]=[N+:7]=[N-:8].[Na+].[Br:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([NH2:20])=O)=[CH:13][CH:12]=1>C(#N)C>[Br:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]2[N:6]=[N:7][NH:8][N:20]=2)=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Name
Quantity
1.95 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.07 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
FILTRATION
Type
FILTRATION
Details
filter off the solid
WASH
Type
WASH
Details
wash the solid with EtOAc
WASH
Type
WASH
Details
Wash the ester layer with water, saturated aq. sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporate the solvent

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CC=2N=NNN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.